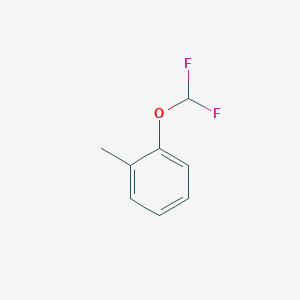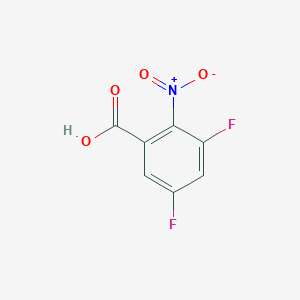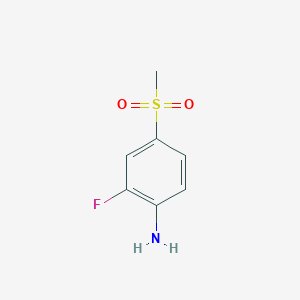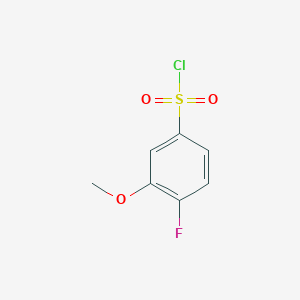
1-Chloro-2,3-difluorobenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated benzenes can be complex, involving multiple steps and specific conditions. For instance, the synthesis of 1,2-dichlorotetrafluorobenzene involves reactions at high temperatures (500–550°C) with chlorine gas and various precursors . Similarly, the preparation of high-purity 1-chloro-2,6-difluorobenzene is achieved through directed fluorine substitution using sulfonyl chloride, which requires additional steps but results in a good overall yield . These methods highlight the importance of reaction conditions and the use of directing groups in the synthesis of halogenated aromatic compounds.
Molecular Structure Analysis
The molecular structure of halogenated benzenes is influenced by the presence of halogen atoms, which can affect the overall geometry and intermolecular interactions. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with bifurcated C–H⋅⋅⋅F–C interactions . The structure of 1,3,5-trichloro-2,4,6-trifluorobenzene, determined by X-ray and neutron diffraction, reveals a planar molecule with significant internal vibrations . These findings suggest that halogen atoms in 1-chloro-2,3-difluorobenzene would similarly influence its molecular structure and interactions.
Chemical Reactions Analysis
The reactivity of halogenated benzenes can vary depending on the substituents and reaction conditions. For instance, the interaction of benzene with 1,2-bis(chloromercurio)tetrafluorobenzene forms supramolecular frameworks based on various intermolecular interactions . The fluorination of 1,3-dicarbonyl compounds using aqueous HF and iodosylbenzene demonstrates the potential for halogenated benzenes to undergo substitution reactions to introduce fluorine atoms . These studies indicate that this compound could participate in similar chemical reactions, potentially leading to the formation of various adducts and derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by their molecular structure and the nature of the halogen substituents. The crystal structure analysis of related compounds shows the role of weak intermolecular interactions in determining the packing and stability of these molecules . The synthesis of 5-chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene and its characterization by various spectroscopic techniques highlight the importance of understanding the physical properties of halogenated benzenes . These insights can be extrapolated to predict the behavior of this compound in different environments and its potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of High-Purity Isomers
A study by Moore (2003) describes a convenient method for synthesizing high-purity 1-chloro-2,6-difluorobenzene, an isomer closely related to 1-chloro-2,3-difluorobenzene. This method focuses on controlling the fluorination process to avoid the production of the this compound isomer, thereby ensuring the purity of the desired compound. The process involves sulfonyl chloride for directing fluorination, yielding a significant product for agricultural and pharmaceutical applications Moore, 2003.
Regioselective Synthesis
Volchkov, Lipkind, Nefedov, and Egorov (2021) developed a three-step regioselective synthesis method for producing 2,3-difluorohalobenzenes, including this compound, from tetrafluoroethylene and buta-1,3-diene. This method highlights the compound's utility as a building block in organic synthesis, providing a straightforward approach to accessing various difluorinated aromatic compounds Volchkov et al., 2021.
Biodegradation Study
Moreira, Amorim, Carvalho, and Castro (2009) explored the biodegradation potential of difluorobenzenes, including this compound, by a microbial strain Labrys portucalensis. Their research provides insight into the environmental fate of such compounds and their potential for bioremediation. The study demonstrates the strain's ability to use 1,3-difluorobenzene as a sole carbon and energy source, offering a biological method for degrading pollutants Moreira et al., 2009.
Organometallic Chemistry and Catalysis
Pike, Crimmin, and Chaplin (2017) discussed the use of partially fluorinated benzenes, including 1,2-difluorobenzene, as solvents in organometallic chemistry and transition-metal-based catalysis. Although not directly related to this compound, this research underlines the significance of fluorinated aromatic compounds in facilitating chemical reactions, potentially extending to chloro-difluorobenzenes Pike et al., 2017.
Safety and Hazards
1-Chloro-2,3-difluorobenzene is associated with several hazard statements including H302, H315, H320, H335, indicating that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
1-Chloro-2,3-difluorobenzene is a derivative of benzene, a cyclic compound with a conjugated pi electron system . The primary targets of this compound are the pi electrons in the benzene ring . These electrons are delocalized in six p orbitals above and below the plane of the benzene ring .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile. One carbon gets a positive charge while the other forms a C-E bond, resulting in an arenium ion . This ion is conjugated but not aromatic .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .
Biochemical Pathways
It’s known that benzene derivatives can undergo reactions such as sn1 and e1, which involve carbocation intermediates . These reactions can lead to the formation of substitution or addition products .
Pharmacokinetics
The compound’s molecular weight is 148538 , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
This ion can then reform into an aromatic compound through a fast reaction step .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that safety precautions should be taken when handling this compound, as it may pose hazards such as eye irritation and skin irritation .
Eigenschaften
IUPAC Name |
1-chloro-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNCSBMIRFHJEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382275 | |
| Record name | 2,3-Difluorochlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36556-47-5 | |
| Record name | 1-Chloro-2,3-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36556-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluorochlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2,3-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions the use of sulfonyl chloride to direct fluorine substitution. Could this method be relevant for the synthesis of 1-chloro-2,3-difluorobenzene?
A2: The research demonstrates that employing sulfonyl chloride effectively directs fluorine substitution to specific positions on the aromatic ring, leading to the high-purity synthesis of 1-chloro-2,6-difluorobenzene []. While this specific method might not directly yield this compound, it highlights the importance of directing groups in controlling regioselectivity during aromatic substitution reactions. Therefore, exploring alternative directing groups or modifying reaction conditions could potentially lead to a successful synthesis strategy for this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone](/img/structure/B1304117.png)
![2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304119.png)











